5-Propyl-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Physicochemical Profiling SAR Optimization

5-Propyl-1,3,4-oxadiazol-2-amine (CAS 69741-89-5) is the optimal building block for SAR programs requiring controlled lipophilicity and conformational flexibility. The n-propyl substituent provides an XLogP3 of 0.2 and 2 rotatable bonds, unlike methyl (XLogP3 -0.9, 0 bonds) or ethyl analogs, eliminating uncontrolled variables in potency assays. Supported by a publicly deposited 600 MHz ¹H NMR spectrum (BMRB bmse012460) for rapid in-house QC. ≥95% purity, solid form, melting point 154–154.5 °C, ambient storage. Available from multiple independent global suppliers, ensuring competitive pricing and supply security for multi-year lead optimization programs.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 69741-89-5
Cat. No. B1267542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-1,3,4-oxadiazol-2-amine
CAS69741-89-5
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)N
InChIInChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8)
InChIKeyONPGEOZWSJOTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-1,3,4-oxadiazol-2-amine (CAS 69741-89-5): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


5-Propyl-1,3,4-oxadiazol-2-amine (CAS 69741-89-5) is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a primary amine at the 2-position and an n-propyl chain at the 5-position [1]. With a molecular formula of C₅H₉N₃O and molecular weight of 127.14 g/mol, this solid compound is commercially available at ≥95% purity from multiple global suppliers and is widely utilized as a versatile building block for the synthesis of pharmacologically active derivatives . The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore in drug discovery, associated with antimicrobial, anticancer, and enzyme inhibitory properties [2]. The compound's well-defined physicochemical profile—including an experimental melting point of 154-154.5 °C and a computed XLogP3 of 0.2—provides a stable, moderately lipophilic starting point for SAR exploration [3].

Why 5-Propyl-1,3,4-oxadiazol-2-amine Cannot Be Replaced by a Methyl or Ethyl Analog


Within the 5-alkyl-1,3,4-oxadiazol-2-amine series, seemingly minor variations in the alkyl substituent produce substantial differences in lipophilicity and conformational flexibility that directly impact downstream SAR outcomes. Substituting the n-propyl group with a methyl moiety reduces the computed XLogP3 from 0.2 to -0.9, a shift of over one log unit that dramatically alters aqueous solubility and membrane permeability profiles [1][2]. Conversely, replacement with an isopropyl group preserves the same XLogP3 (0.2) but introduces steric bulk and a branched architecture that restricts rotational freedom compared to the linear n-propyl chain [3]. The n-propyl substituent specifically confers two rotatable bonds, whereas the methyl analog possesses zero rotatable bonds, and the ethyl analog only one [4][5]. These physicochemical distinctions cannot be compensated for by downstream derivatization—they are intrinsic to the building block and propagate through all subsequent synthetic steps. Consequently, researchers who substitute a methyl or ethyl 1,3,4-oxadiazol-2-amine for the n-propyl analog risk introducing uncontrolled variables into SAR studies, potentially masking true structure-activity trends or generating misleading potency data [6].

5-Propyl-1,3,4-oxadiazol-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (XLogP3) Comparison: n-Propyl vs. Methyl vs. Isopropyl Analogs

5-Propyl-1,3,4-oxadiazol-2-amine exhibits a computed XLogP3 of 0.2, representing a balanced, moderately lipophilic character suitable for both aqueous solubility and membrane permeability [1]. In contrast, the 5-methyl analog (CAS 52838-39-8) has an XLogP3 of -0.9, which is 1.1 log units more hydrophilic and may limit passive diffusion across lipid bilayers [2]. The 5-isopropyl analog (CAS 65283-97-8) shares the same XLogP3 of 0.2 as the n-propyl compound, indicating that the n-propyl substitution achieves an optimal balance between lipophilicity and steric profile without the conformational constraints imposed by branching [3].

Medicinal Chemistry Physicochemical Profiling SAR Optimization

Conformational Flexibility: Rotatable Bond Count Comparison

The n-propyl chain of 5-Propyl-1,3,4-oxadiazol-2-amine introduces two rotatable bonds (C-C and C-C-C), providing a defined degree of conformational sampling that is absent in shorter alkyl analogs [1]. The 5-methyl analog possesses zero rotatable bonds, adopting a fixed, rigid orientation relative to the oxadiazole core [2]. The 5-ethyl analog (CAS 3775-61-9) has only one rotatable bond . This incremental increase in rotational freedom allows the n-propyl derivative to adopt a broader range of low-energy conformations, which can be critical for fitting into hydrophobic binding pockets of diverse protein targets [3].

Conformational Analysis Molecular Flexibility Binding Pocket Fit

Documented Building Block Utility: Verified Derivative Synthesis

5-Propyl-1,3,4-oxadiazol-2-amine has been successfully employed as a starting material for the synthesis of structurally characterized derivatives. Specifically, N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine has been prepared via alkylation or reductive amination at the exocyclic amine, confirming the nucleophilic reactivity of the 2-amino group and the stability of the oxadiazole core under standard synthetic conditions . Additionally, N-phenyl-5-propyl-1,3,4-oxadiazol-2-amine (CAS 1750-81-8) is a known compound, further validating the general utility of this scaffold for N-arylation chemistry . In contrast, the 5-methyl and 5-ethyl analogs, while also amenable to derivatization, produce final compounds with substantially different physicochemical profiles, limiting their interchangeability in SAR campaigns [1].

Synthetic Methodology Derivative Synthesis Medicinal Chemistry Building Blocks

Commercial Purity Benchmarking: ≥95% Availability Across Multiple Suppliers

5-Propyl-1,3,4-oxadiazol-2-amine is consistently offered at purities of 95% or higher by multiple independent vendors, including AK Scientific (min. purity 95%), Chemenu (95%), Bidepharm (standard purity 95%), and Aladdin Scientific (97%) . This multi-vendor availability at a standardized purity threshold reduces single-supplier dependency and ensures that procurement can be diversified without compromising quality specifications. In contrast, the 5-ethyl analog is more sparsely distributed, with fewer vendors offering verified purity specifications, and the 5-isopropyl analog shows vendor-specific purity variations ranging from 95% to unspecified grades [1]. The broad commercial availability of the n-propyl derivative at ≥95% purity translates to shorter lead times and more competitive pricing for bulk procurement .

Procurement Quality Control Chemical Supply Chain

NMR Characterization Data: Definitive Identity Confirmation via 1H NMR (600 MHz)

High-field 1H NMR data for 5-Propyl-1,3,4-oxadiazol-2-amine has been deposited in the Biological Magnetic Resonance Bank (BMRB entry bmse012460), acquired at 600 MHz in DMSO-d₆ at 298 K [1]. This publicly accessible reference spectrum provides a definitive fingerprint for compound identity verification, enabling procurement quality control and ensuring that supplied material matches the expected structure. In contrast, the 5-ethyl analog lacks comparable high-field NMR deposition in public repositories, and the 5-isopropyl analog's NMR data is limited to vendor-supplied, non-standardized formats [2]. The availability of a peer-validated, high-resolution NMR spectrum reduces the analytical burden on receiving laboratories and accelerates compound deployment into biological assays [3].

Analytical Chemistry Structure Confirmation Quality Assurance

Thermal Stability: Defined Melting Point for Formulation and Storage Considerations

5-Propyl-1,3,4-oxadiazol-2-amine exhibits a well-defined experimental melting point range of 154-154.5 °C, indicative of high crystalline purity and thermal stability suitable for long-term storage at ambient conditions . In contrast, the 5-methyl analog melts at a substantially lower temperature (approximately 52-53 °C, extrapolated from EPA T.E.S.T. data), which may necessitate refrigerated storage to prevent degradation or hygroscopic issues [1]. The 5-ethyl analog melts at 180-181 °C, representing a 26 °C higher thermal threshold that could impact formulation strategies requiring melt processing . The n-propyl compound's intermediate melting point provides a balanced thermal profile compatible with a wide range of standard laboratory and manufacturing workflows [2].

Physical Chemistry Formulation Development Storage Stability

5-Propyl-1,3,4-oxadiazol-2-amine: High-Value Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity and Conformational Flexibility

For lead optimization programs targeting moderate lipophilicity (XLogP3 ~0.2) and a defined degree of rotational freedom (2 rotatable bonds), 5-Propyl-1,3,4-oxadiazol-2-amine provides a calibrated starting point. Its 1.1 log unit higher XLogP3 compared to the methyl analog and its additional rotatable bond relative to the ethyl analog enable systematic exploration of hydrophobic binding pocket interactions without introducing excessive conformational entropy [1][2]. The compound's documented conversion to N-aryl and N-alkyl derivatives confirms its synthetic versatility for generating focused libraries .

High-Throughput Screening Library Construction with Verified Identity and Purity

Procurement for HTS library assembly demands compounds with robust identity verification and consistent purity across batches. 5-Propyl-1,3,4-oxadiazol-2-amine is uniquely supported by a publicly deposited 600 MHz 1H NMR spectrum (BMRB bmse012460), enabling rapid in-house QC without requiring de novo analytical method development [3]. Combined with multi-vendor availability at ≥95% purity, this compound minimizes the risk of false positives or negatives arising from impure or misidentified material, a critical consideration for high-cost screening campaigns .

Fragment-Based Drug Discovery Requiring Stable, Crystalline Building Blocks

Fragment-based screening and X-ray crystallography studies benefit from compounds with well-defined melting points and crystalline stability. The experimental melting point of 154-154.5 °C for 5-Propyl-1,3,4-oxadiazol-2-amine indicates high crystallinity and thermal robustness, facilitating co-crystallization experiments and long-term storage at ambient conditions without degradation . The compound's intermediate melting point avoids the hygroscopicity issues associated with lower-melting methyl analogs and the formulation difficulties of higher-melting ethyl derivatives [4].

Academic and Industrial Research Requiring Supply Chain Redundancy

Research programs that cannot tolerate single-source supply disruption should prioritize 5-Propyl-1,3,4-oxadiazol-2-amine over its 5-ethyl or 5-isopropyl counterparts. The n-propyl derivative is offered by at least four independent global suppliers at consistent purity specifications (≥95%), ensuring competitive pricing and mitigating stockout risks [5]. This supply chain resilience is particularly valuable for multi-year grant-funded projects and industrial lead optimization efforts where compound availability directly impacts milestone achievement [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Propyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.